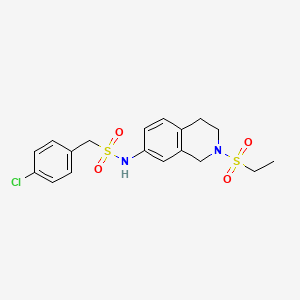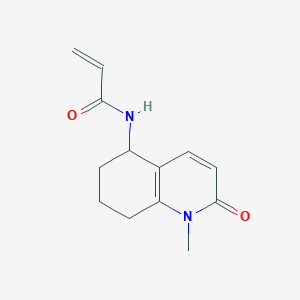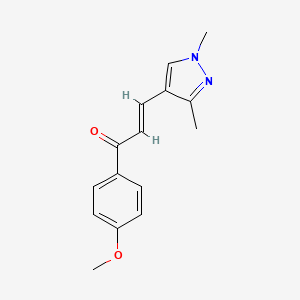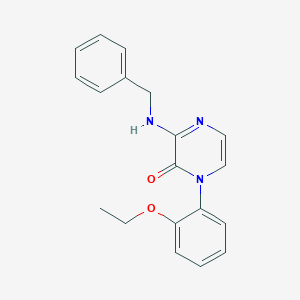
1-(4-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of the tetrahydroisoquinoline and chlorophenyl groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis Techniques
Research on compounds with similar structural characteristics, such as sulfonamide derivatives, sheds light on their formation and reaction mechanisms. For instance, studies on N-acyl- and N-methanesulfonyl tetrahydroisoquinolines reveal insights into their synthesis via oxidation processes and subsequent reactions, highlighting the versatility of these molecules in chemical synthesis (Hoshino, Suzuki, & Ogasawara, 2001).
Crystallographic Analysis
The crystal structure analysis of related sulfonamide compounds provides valuable information on their molecular conformation and potential interactions with biological receptors. For example, the study of various dichlorophenyl methanesulfonamide derivatives offers insights into the bond parameters and the orientation of the amide H atom, which is crucial for understanding their biological activity (Gowda, Foro, & Fuess, 2007).
Medicinal Chemistry and Inhibitor Design
Research into quinolinyl sulfonamides as inhibitors for specific enzymes illustrates the potential therapeutic applications of sulfonamide derivatives. Such studies have identified potent inhibitors for enzymes like methionine aminopeptidase, providing a foundation for the development of new drugs (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Supramolecular Chemistry
The synthesis and characterization of compounds involving sulfonate-phosphonate ligands reveal complex self-assembly processes, which are crucial for understanding the formation of higher-order structures in chemistry. Such knowledge is fundamental for the development of novel materials and nanotechnology applications (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).
Enzyme Inhibition Studies
Sulfonamides and their derivatives have been extensively studied for their role as enzyme inhibitors. Investigations into their binding and inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT) highlight their potential as selective therapeutic agents (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).
Reaction Mechanisms and Molecular Interactions
Studies on the photosensitized oxidation of sulfides, for instance, differentiate between singlet-oxygen mechanisms and electron transfer processes, offering insights into the chemical behavior of sulfonamide-related compounds under various conditions. This understanding is crucial for applications in synthetic chemistry and the development of novel reaction pathways (Bonesi, Manet, Freccero, Fagnoni, & Albini, 2006).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-10-9-15-5-8-18(11-16(15)12-21)20-26(22,23)13-14-3-6-17(19)7-4-14/h3-8,11,20H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWXEWHYKZIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2778060.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)



![7-[(2-azepan-1-yl-2-oxoethyl)sulfonyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2778073.png)

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)


